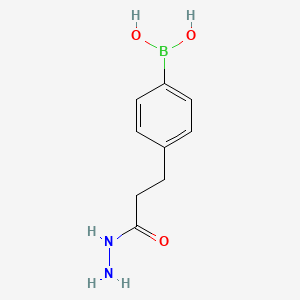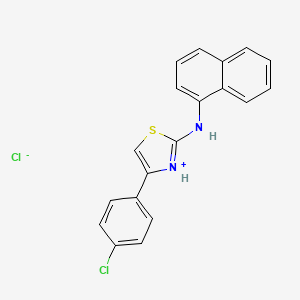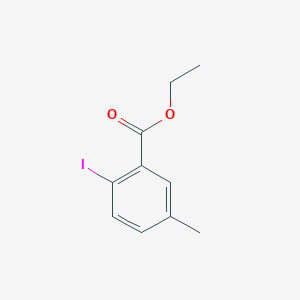
4-(N'-Hydroxycarbamimidoyl)phenylboronic acid
Overview
Description
4-(N’-Hydroxycarbamimidoyl)phenylboronic acid is a chemical compound with the molecular formula C7H9BN2O3 . It has a molecular weight of 179.97 and is a solid at room temperature . The compound is used in scientific research, with potential applications in drug development, catalysis, and organic synthesis.
Molecular Structure Analysis
The molecular structure of 4-(N’-Hydroxycarbamimidoyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, with a hydroxycarbamimidoyl group also attached to the phenyl group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Physical And Chemical Properties Analysis
4-(N’-Hydroxycarbamimidoyl)phenylboronic acid is a solid at room temperature . It has a molecular weight of 179.97 and a molecular formula of C7H9BN2O3 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Enrichment of Cis-Diol Containing Molecules
This compound has been utilized in the synthesis of highly selective phenylboronic acid-functionalized organic polymers. These polymers show great promise in the enrichment of cis-diol containing molecules, such as nucleosides and catechols, which are crucial for improving detection sensitivity and accuracy in various samples .
Drug Development
As a boronic acid derivative, it acts as a potent inhibitor of glycosyltransferases. These enzymes play a significant role in the transfer of sugar molecules, making this compound valuable in the study of protein-carbohydrate interactions, synthesis of glycosylated compounds, and the development of novel therapeutic agents .
Catalysis
In the realm of catalysis, 4-(N’-Hydroxycarbamimidoyl)phenylboronic acid is known to inhibit glycosyltransferases. This inhibition is pivotal for the study of protein-carbohydrate interactions and the synthesis of glycosylated compounds, which are essential in the development of new therapeutic agents.
Organic Synthesis
This compound is instrumental in the one-pot synthesis of selective phenylboronic acid-functionalized polymers. These polymers are used for the selective enrichment of cis-diol containing molecules, which is a critical step in the purification process in organic synthesis .
Optical Modulation
Phenylboronic acids, including 4-(N’-Hydroxycarbamimidoyl)phenylboronic acid, are crucial in optical modulation. They facilitate the aqueous dispersion of single-walled carbon nanotubes and enable the quenching of near-infrared fluorescence in response to saccharide binding, highlighting their potential in biochemical sensors and analytical chemistry.
Sensing Technology
Boronic acids are increasingly used in sensing applications due to their interactions with diols and strong Lewis bases. This compound’s unique properties may contribute to its use in homogeneous assays or heterogeneous detection systems .
Biochemical and Physiological Studies
The compound is also used in biochemical and physiological studies, including enzyme kinetics, cellular signaling pathways, and drug-target interactions. Its role in these studies is vital for understanding the mechanisms of action and potential therapeutic applications .
Safety and Hazards
properties
IUPAC Name |
[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,11-13H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKQMNXFUOIBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=NO)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C(=N/O)/N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222564 | |
| Record name | B-[4-[(Hydroxyamino)iminomethyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N'-Hydroxycarbamimidoyl)benzeneboronic acid | |
CAS RN |
913835-61-7 | |
| Record name | B-[4-[(Hydroxyamino)iminomethyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[(Hydroxyamino)iminomethyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N'-Hydroxycarbamimidoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)



![Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418347.png)





![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)
